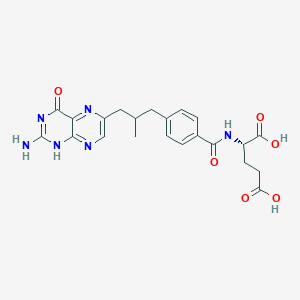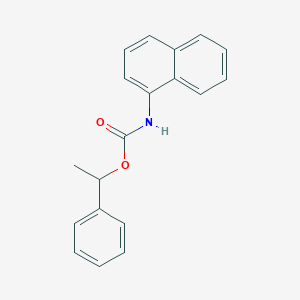
1-phenylethyl N-naphthalen-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenylethyl N-naphthalen-1-ylcarbamate, also known as PNEC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PNEC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 303.39 g/mol.
Mécanisme D'action
The mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-phenylethyl N-naphthalen-1-ylcarbamate has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Effets Biochimiques Et Physiologiques
1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to have various biochemical and physiological effects. In animal studies, 1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to reduce inflammation, pain, and fever. It has also been shown to improve memory and learning in mice. 1-phenylethyl N-naphthalen-1-ylcarbamate has been tested for its toxicity and has been found to be relatively safe at low doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-phenylethyl N-naphthalen-1-ylcarbamate in lab experiments is its versatility. It can be used in various fields such as medicine, agriculture, and material science. 1-phenylethyl N-naphthalen-1-ylcarbamate is also relatively easy to synthesize and purify. However, one of the limitations of using 1-phenylethyl N-naphthalen-1-ylcarbamate is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-phenylethyl N-naphthalen-1-ylcarbamate. One area of interest is the development of new drugs based on 1-phenylethyl N-naphthalen-1-ylcarbamate for the treatment of various diseases such as depression, anxiety, and inflammation. Another area of interest is the use of 1-phenylethyl N-naphthalen-1-ylcarbamate as a building block for the synthesis of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate and its potential side effects.
Conclusion:
In conclusion, 1-phenylethyl N-naphthalen-1-ylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of 1-phenylethyl N-naphthalen-1-ylcarbamate involves the reaction between 1-naphthyl isocyanate and 1-phenylethylamine. 1-phenylethyl N-naphthalen-1-ylcarbamate has been studied extensively for its potential applications in medicine, agriculture, and material science. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 1-phenylethyl N-naphthalen-1-ylcarbamate has also been used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of 1-phenylethyl N-naphthalen-1-ylcarbamate and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-phenylethyl N-naphthalen-1-ylcarbamate involves the reaction between 1-naphthyl isocyanate and 1-phenylethylamine. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform, and a catalyst such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the product is formed. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-phenylethyl N-naphthalen-1-ylcarbamate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-phenylethyl N-naphthalen-1-ylcarbamate has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In agriculture, 1-phenylethyl N-naphthalen-1-ylcarbamate has been tested for its ability to protect crops from pests and diseases. In material science, 1-phenylethyl N-naphthalen-1-ylcarbamate has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
119994-28-4 |
|---|---|
Nom du produit |
1-phenylethyl N-naphthalen-1-ylcarbamate |
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-phenylethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C19H17NO2/c1-14(15-8-3-2-4-9-15)22-19(21)20-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,20,21) |
Clé InChI |
ZTZHHYAALZEMIS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Synonymes |
Carbamic acid, 1-naphthalenyl-, 1-phenylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



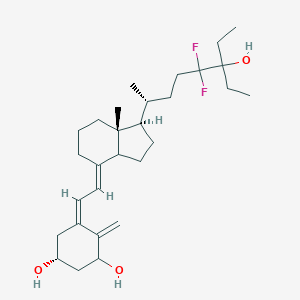
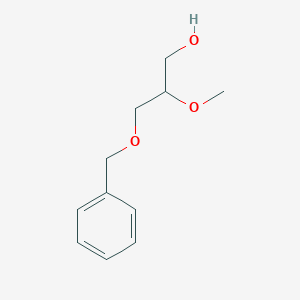
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
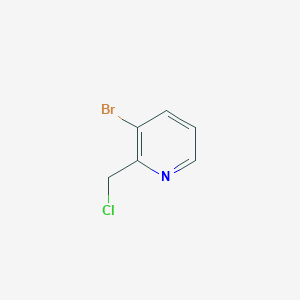
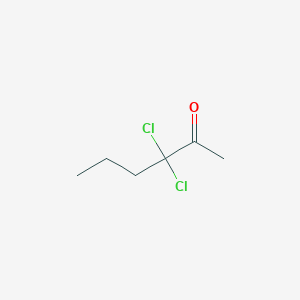
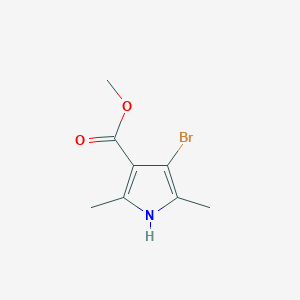
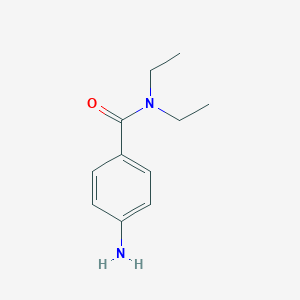
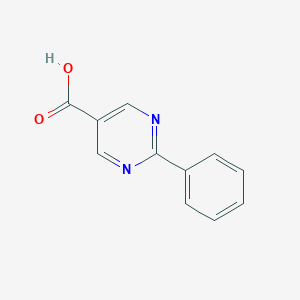
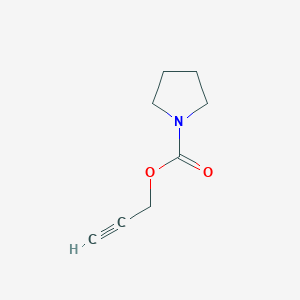
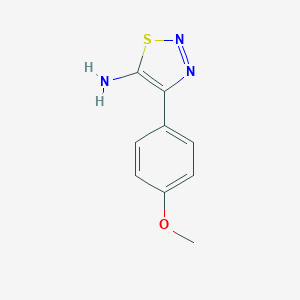
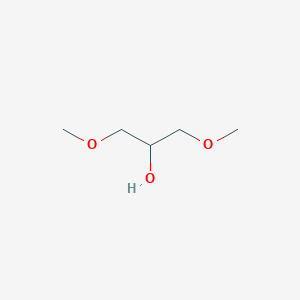
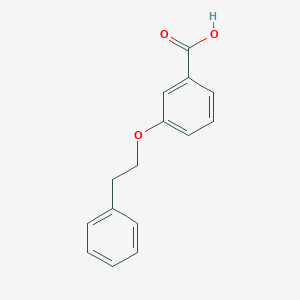
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
